molecular formula C14H15BrClN3 B7088597 N-[(2-bromo-5-chlorophenyl)methyl]-1-(3-methylpyrazin-2-yl)ethanamine

N-[(2-bromo-5-chlorophenyl)methyl]-1-(3-methylpyrazin-2-yl)ethanamine

Cat. No.: B7088597
M. Wt: 340.64 g/mol
InChI Key: LEGXPEDDFZYEBX-UHFFFAOYSA-N
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Description

N-[(2-bromo-5-chlorophenyl)methyl]-1-(3-methylpyrazin-2-yl)ethanamine is a complex organic compound characterized by the presence of bromine, chlorine, and pyrazine moieties

Properties

IUPAC Name

N-[(2-bromo-5-chlorophenyl)methyl]-1-(3-methylpyrazin-2-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrClN3/c1-9-14(18-6-5-17-9)10(2)19-8-11-7-12(16)3-4-13(11)15/h3-7,10,19H,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEGXPEDDFZYEBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN=C1C(C)NCC2=C(C=CC(=C2)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-bromo-5-chlorophenyl)methyl]-1-(3-methylpyrazin-2-yl)ethanamine typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a bromine or chlorine atom is introduced into the aromatic ring. The reaction conditions often require the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and reactant concentrations are meticulously controlled to ensure high yield and purity. Catalysts and automated monitoring systems are often employed to optimize the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[(2-bromo-5-chlorophenyl)methyl]-1-(3-methylpyrazin-2-yl)ethanamine can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, especially at the bromine or chlorine sites, using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Common Reagents and Conditions

    Oxidation: Conducted in acidic or basic media, often at elevated temperatures.

    Reduction: Typically performed in anhydrous conditions to prevent hydrolysis of the reducing agent.

    Substitution: Requires polar aprotic solvents and sometimes a phase-transfer catalyst to enhance the reaction rate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-[(2-bromo-5-chlorophenyl)methyl]-1-(3-methylpyrazin-2-yl)ethanamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(2-bromo-5-chlorophenyl)methyl]-1-(3-methylpyrazin-2-yl)ethanamine involves its interaction with molecular targets such as enzymes or receptors. The presence of bromine and chlorine atoms can enhance its binding affinity to these targets, potentially leading to inhibition or activation of specific biological pathways. The pyrazine moiety may also play a role in its bioactivity by facilitating interactions with nucleophilic sites in proteins or DNA.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-bromo-4-chlorophenyl)methyl]-1-(3-methylpyrazin-2-yl)ethanamine
  • N-[(2-bromo-5-fluorophenyl)methyl]-1-(3-methylpyrazin-2-yl)ethanamine
  • N-[(2-chloro-5-bromophenyl)methyl]-1-(3-methylpyrazin-2-yl)ethanamine

Uniqueness

N-[(2-bromo-5-chlorophenyl)methyl]-1-(3-methylpyrazin-2-yl)ethanamine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The combination of bromine and chlorine atoms in the aromatic ring, along with the pyrazine moiety, provides a distinct set of properties that can be leveraged in various applications.

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